FXR Antagonist Potency of CAS 2034396-03-5: 11.6 µM IC₅₀ Versus Nanomolar FXR Agonists in the Same Isoxazole-Sulfonamide Chemical Series
In a human FXR dual-luciferase reporter assay performed in transfected HEK293T cells, CAS 2034396-03-5 demonstrated antagonist activity with an IC₅₀ of 11,600 nM (11.6 µM) [1]. This functional profile is diametrically opposite to that of optimized FXR agonists from the same isoxazole-sulfonamide patent space, such as the compound disclosed as Example 157 in US Patent 11,254,663, which exhibits agonist activity with an EC₅₀ of 43–45 nM in a Gal4-hFXR fusion reporter assay in HEK293 cells [2]. The approximately 270-fold difference in potency, combined with the agonist-to-antagonist functional switch, establishes that CAS 2034396-03-5 is not a low-potency surrogate for an agonist but rather a mechanistically distinct tool compound.
| Evidence Dimension | Human FXR functional activity (antagonism vs. agonism) in cell-based reporter assays |
|---|---|
| Target Compound Data | IC₅₀ = 11,600 nM (antagonist mode); HEK293T cells co-transfected with pCDNA-hFXR and pRL-TK; 24 h incubation; dual-luciferase readout |
| Comparator Or Baseline | US11254663 Example 157: EC₅₀ = 43–45 nM (agonist mode); Gal4-hFXR fusion construct; HEK293 cells; 15 min incubation; luciferase reporter assay |
| Quantified Difference | ~270-fold potency difference; functional switch from agonism (comparator) to antagonism (target compound) |
| Conditions | Both assays utilize transfected HEK293/HEK293T cells and luciferase-based reporter systems; differences in construct (full-length hFXR vs. Gal4-hFXR chimera) and incubation time (24 h vs. 15 min) preclude direct kinetic comparison but support the functional classification distinction. |
Why This Matters
A researcher seeking FXR agonism for metabolic disease modeling would obtain the opposite pharmacological effect if CAS 2034396-03-5 were procured as a generic substitute for a nanomolar FXR agonist, making functional authentication essential for experimental validity.
- [1] BindingDB Entry BDBM50642329 (CHEMBL5570321). Affinity Data: IC50 1.16E+4 nM. Antagonist activity against human FXR in HEK293T cells co-transfected with pCDNA-hFXR and pRL-TK; 24 h incubation; dual-luciferase assay. Deposited 2025-10-12. View Source
- [2] BindingDB Entry BDBM538299 (US11254663, Example 157). Affinity Data: EC50 43 nM and 45 nM. Agonist activity at Gal4-fused human FXR in HEK293 cells; 15 min incubation; luciferase reporter assay. Deposited 2022-06-17 and 2023-06-23. View Source
